molecular formula C20H16FN3O3 B11479720 5-(2-fluorophenyl)-6-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-fluorophenyl)-6-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11479720
M. Wt: 365.4 g/mol
InChI Key: IOFZYVSOUYESHY-UHFFFAOYSA-N
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Description

5-(2-FLUOROPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-FLUOROPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(2-FLUOROPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(2-FLUOROPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are often complex and may include multiple steps and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A fluoropyrimidine used as an anticancer medication.

    Capecitabine: Another fluoropyrimidine with similar therapeutic applications.

    Tegafur: A prodrug of 5-fluorouracil used in cancer treatment.

Uniqueness

5-(2-FLUOROPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

5-(2-fluorophenyl)-6-(4-hydroxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16FN3O3/c1-22-16-11-24(12-7-9-13(25)10-8-12)18(14-5-3-4-6-15(14)21)17(16)19(26)23(2)20(22)27/h3-11,25H,1-2H3

InChI Key

IOFZYVSOUYESHY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)C4=CC=C(C=C4)O

Origin of Product

United States

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